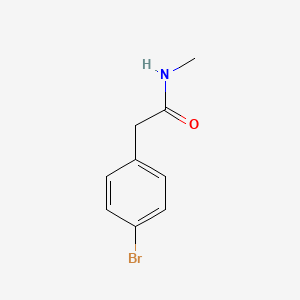

2-(4-bromophenyl)-N-methylacetamide

Overview

Description

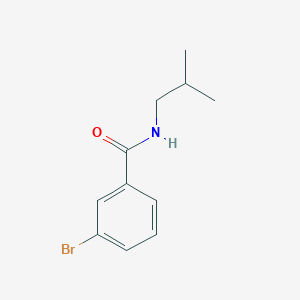

2-(4-bromophenyl)-N-methylacetamide is a chemical compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 . It is related to 4-Bromophenylacetic acid, which is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a one-step synthesis of a moderately complex structure was described, involving the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals . Another method involves the selective bromination of 2-methyl-2-phenylpropanoic acid on an aqueous medium to obtain pure 2-(4-bromophenyl)-2-methylpropanoic acid .Molecular Structure Analysis

The molecular structure of 2-(4-bromophenyl)-N-methylacetamide can be analyzed using various techniques. For instance, the use of high-field Fourier-transform spectrometers in undergraduate laboratories has been reported . The structure of the compound in gas and solvent phases has been compared with the experimental structure and they are found to superimpose very well .Chemical Reactions Analysis

The chemical reactions involving 2-(4-bromophenyl)-N-methylacetamide and related compounds have been studied. For example, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .Scientific Research Applications

Organic Synthesis

The compound “2-(4-bromophenyl)-N-methylacetamide” can be used in organic synthesis. It can be a part of complex molecules in a multi-step synthesis protocol .

Pharmaceuticals

This compound can be used as an intermediate in the synthesis of pharmaceuticals . It can be incorporated into biologically active compounds to modulate the pharmacokinetic properties of a drug substance .

Agrochemicals

“2-(4-bromophenyl)-N-methylacetamide” can also be used as a raw material in the production of agrochemicals . These chemicals are used in agriculture to protect crops and improve crop yields.

Dye Manufacturing

This compound can be used in the manufacturing of dyes . Dyes are substances that impart color to a material. The color can be resistant to washing, light, and other environmental factors.

Antimicrobial Applications

The compound can be used in the synthesis of antimicrobial agents . These agents are used to kill or slow the growth of microorganisms, including bacteria and fungi.

Synthesis of Sulfides

“2-(4-bromophenyl)-N-methylacetamide” can be used in the synthesis of alkyl arylamino sulfides . These compounds have various applications, including in the pharmaceutical industry.

properties

IUPAC Name |

2-(4-bromophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDMVJNUNZEZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357074 | |

| Record name | 2-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-N-methylacetamide | |

CAS RN |

7713-76-0 | |

| Record name | 2-(4-bromophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)

![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)

![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)

![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)

![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)